3-(Methoxymethyl)picolinonitrile
Overview
Description
3-(Methoxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of picolinonitrile, featuring a methoxymethyl group attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)picolinonitrile typically involves the reaction of picolinonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)picolinonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
3-Methylpicolinonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.
3-Chloropicolinonitrile: Contains a chlorine atom at the third position instead of a methoxymethyl group.
3-Hydroxypicolinonitrile: Features a hydroxyl group at the third position.
Uniqueness: 3-(Methoxymethyl)picolinonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with various molecular targets, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(methoxymethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFMSSGTSVBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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